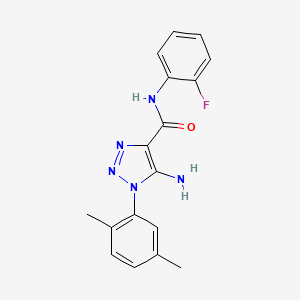

5-amino-1-(2,5-dimethylphenyl)-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

5-amino-1-(2,5-dimethylphenyl)-N-(2-fluorophenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN5O/c1-10-7-8-11(2)14(9-10)23-16(19)15(21-22-23)17(24)20-13-6-4-3-5-12(13)18/h3-9H,19H2,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGCCQHPCQDMYID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201132656 | |

| Record name | 5-Amino-1-(2,5-dimethylphenyl)-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201132656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951893-60-0 | |

| Record name | 5-Amino-1-(2,5-dimethylphenyl)-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951893-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-1-(2,5-dimethylphenyl)-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201132656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

5-amino-1-(2,5-dimethylphenyl)-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a compound that has attracted significant attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its stability and versatility. Its molecular formula is with a molecular weight of 382.4 g/mol. The IUPAC name is 5-amino-1-[2-(3,5-dimethylanilino)-2-oxoethyl]-N-(4-fluorophenyl)triazole-4-carboxamide.

| Property | Value |

|---|---|

| Molecular Formula | C19H19FN6O2 |

| Molecular Weight | 382.4 g/mol |

| IUPAC Name | 5-amino-1-[2-(3,5-dimethylanilino)-2-oxoethyl]-N-(4-fluorophenyl)triazole-4-carboxamide |

| InChI | InChI=1S/C19H19FN6O2/c1-11-7-12(2)9-15(8-11)22-16(27)10-26-18(21)17(24-25-26)19(28)23-14-5-3-13(20)4-6-14/h3-9H,10,21H2,1-2H3,(H,22,27)(H,23,28) |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biological pathways. The mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes that play crucial roles in cellular signaling and metabolic pathways.

- Receptor Modulation : It can act as a modulator for certain receptors, influencing cellular responses.

- Antiproliferative Activity : Studies have shown that it exhibits significant antiproliferative effects against various cancer cell lines.

Case Study: Anticancer Activity

A study focused on the antiproliferative effects of similar triazole derivatives demonstrated that compounds with a triazole core showed potent activity against several cancer cell lines. For instance, derivatives exhibited IC50 values in the nanomolar range against HeLa cells and other cancer types .

Table 2: Antiproliferative Activity Summary

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Compound A | HeLa | 60 |

| Compound B | MDA-MB-231 | 75 |

| Compound C | A549 | 180 |

Structure–Activity Relationship (SAR)

The SAR analysis indicates that certain substituents on the triazole ring significantly influence biological activity. For example:

- Electronegative Groups : The presence of fluorine enhances the compound's binding affinity to target enzymes.

- Amino Group Positioning : Variations in the amino group position affect the compound's solubility and metabolic stability.

Research has shown that modifications in these areas can lead to compounds with improved potency and selectivity .

Research Findings

Recent research has highlighted the potential of this compound in treating neglected diseases such as Chagas disease caused by Trypanosoma cruzi. A series of derivatives were optimized for increased potency and metabolic stability, demonstrating significant efficacy in preclinical models .

Key Findings:

- Metabolic Stability : Enhanced stability when incubated with liver microsomes.

- Efficacy : Significant reduction in parasite burden in mouse models.

- Selectivity : High selectivity over non-target cells.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential as a therapeutic agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

Case Studies

- Anticancer Activity : Research has indicated that triazole derivatives can inhibit tumor growth by interfering with specific cellular pathways. For instance, studies have shown that similar compounds exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting angiogenesis.

Antimicrobial Properties

Triazoles are known for their broad-spectrum antimicrobial activity. This compound's potential in combating bacterial and fungal infections is under investigation.

Data Table: Antimicrobial Activity

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-amino-1-(2,5-dimethylphenyl)-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

Agricultural Chemistry

Due to its antifungal properties, this compound is being studied for use as a fungicide in agricultural applications.

Case Studies

Research has shown that triazole-based fungicides can effectively control plant pathogens while being less harmful to beneficial organisms.

Material Science

The unique properties of this compound allow it to be used in the synthesis of novel materials with specific functionalities.

Applications in Material Development

- Polymer Chemistry : Used as a building block for creating polymers with enhanced thermal stability and chemical resistance.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group (-NH₂) and carboxamide (-CONH₂) functionalities serve as nucleophilic sites. Key reactions include:

Oxidation-Reduction Reactions

The triazole ring and substituents participate in redox transformations:

Oxidation

-

Amino Group Oxidation :

-

Reagents: KMnO₄/H₂SO₄ (acidic conditions) or H₂O₂/Fe²⁺ (Fenton-like conditions)

-

Products: Nitroso (-NO) or nitro (-NO₂) derivatives, depending on reaction severity.

-

Example:

-

-

Aromatic Ring Oxidation :

Reduction

-

Triazole Ring Reduction :

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

| Conditions | Products | Kinetic Data |

|---|---|---|

| Acidic (HCl, reflux) | Carboxylic acid and ammonia | Rate constant at 100°C |

| Basic (NaOH, 80°C) | Carboxylate salt and amine | Complete conversion in 4 hours |

Electrophilic Aromatic Substitution

The electron-rich aromatic rings (2,5-dimethylphenyl and 2-fluorophenyl) undergo halogenation and nitration:

| Reaction | Reagents | Regioselectivity |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Para to fluorine on 2-fluorophenyl ring |

| Bromination | Br₂/FeBr₃ | Ortho to methyl groups on dimethylphenyl ring |

Cross-Coupling Reactions

The triazole structure facilitates metal-catalyzed coupling:

-

Suzuki-Miyaura Coupling :

Photochemical Reactions

UV irradiation (254 nm) induces dimerization via the triazole ring:

Thermal Degradation

At temperatures >200°C, the compound decomposes via:

-

Pathway 1 : Cleavage of the carboxamide group to release CO₂ and NH₃.

-

Pathway 2 : Rearrangement of the triazole ring to form cyanamide derivatives.

Comparison with Similar Compounds

Structure-Activity Relationships (SAR)

- Substituent Position and Electronic Effects: Electron-withdrawing groups (e.g., fluorine, chlorine) on the aryl rings enhance binding to hydrophobic pockets in biological targets. For example, the 2-fluorophenyl group in the target compound improves metabolic stability compared to non-halogenated analogs . In photosynthesis-inhibiting carboxamides, 3,5-difluorophenyl substituents maximize PET-inhibiting activity due to increased lipophilicity and electron-withdrawing effects .

- Lipophilicity and Solubility: Methyl groups (e.g., 2,5-dimethylphenyl) improve membrane permeability but may reduce aqueous solubility. Conversely, polar groups like morpholino (in compound 11h ) enhance solubility at the cost of cell penetration.

- Scaffold Flexibility: The 5-amino-triazole-4-carboxamide core acts as a β-turn mimetic, critical for disrupting protein-protein interactions (e.g., LexA autoproteolysis in bacterial SOS response ). Modifications to the triazole’s substituents alter conformational flexibility, impacting efficacy.

Key Research Findings

- Anticancer Efficacy : The target compound demonstrates selective activity against renal cancer RXF 393 cells (GP = -13.42%), outperforming analogs with dichlorophenyl or methoxy substituents .

- Synthetic Accessibility : Microwave-assisted synthesis (as in ) reduces reaction times for carboxamide derivatives, enabling rapid SAR exploration.

- Crystallographic Insights : SHELX software has been pivotal in resolving the triazole core’s conformation, confirming its role as a β-turn mimetic .

Q & A

Q. What are the recommended synthetic routes for 5-amino-1-(2,5-dimethylphenyl)-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including condensation of substituted anilines with isocyanides to form carboximidoyl chlorides, followed by cyclization with sodium azide to yield the triazole core . Key optimization steps include:

- Temperature control : Maintaining 0–5°C during azide addition to prevent side reactions.

- Solvent selection : Using anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) to enhance reaction efficiency.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity.

Q. How can researchers address the compound’s low aqueous solubility in in vitro assays?

Low solubility (common in triazole derivatives) can be mitigated via:

- Co-solvent systems : Use 10% DMSO in PBS, ensuring final DMSO concentration ≤0.1% to avoid cellular toxicity .

- Nanoparticle encapsulation : Lipid-based carriers improve bioavailability for cell culture studies .

- pH adjustment : Solubility increases slightly in mildly acidic buffers (pH 5.5–6.5) due to protonation of the amino group .

Q. What analytical techniques are critical for confirming the compound’s structural integrity and purity?

- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., 2,5-dimethylphenyl vs. 4-fluorophenyl) .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 311.31 for CHFNO) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% for pharmacological studies) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s selectivity for COX-2 inhibition versus off-target enzymes?

- Enzyme kinetics : Use recombinant COX-1 and COX-2 isoforms in fluorometric assays (e.g., COX Fluorescent Inhibitor Screening Kit). Measure IC values; a selectivity ratio (COX-2/COX-1) >10 indicates specificity .

- Molecular docking : Perform in silico modeling (e.g., AutoDock Vina) to compare binding affinities with COX-2 active sites (PDB ID: 5KIR) versus COX-1 (PDB ID: 3N8X) .

- Cellular validation : Test inhibition of prostaglandin E (PGE) in LPS-stimulated macrophages, where COX-2 is predominant .

Q. What strategies are effective for resolving contradictory bioactivity data across different cell lines (e.g., cancer vs. normal cells)?

- Dose-response normalization : Account for variations in cell permeability by comparing EC values adjusted for protein binding .

- Metabolic profiling : Use LC-MS to identify cell-specific metabolite interactions (e.g., glutathione conjugation in hepatic cells) .

- Pathway analysis : RNA sequencing can reveal differential expression of downstream targets (e.g., NF-κB in cancer cells vs. primary fibroblasts) .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved pharmacokinetic properties?

- Substituent modification : Replace the 2-fluorophenyl group with electron-withdrawing groups (e.g., trifluoromethyl) to enhance metabolic stability .

- Bioisosteric replacement : Substitute the triazole core with oxadiazole to reduce hepatic clearance .

- LogP optimization : Introduce hydrophilic moieties (e.g., hydroxyl groups) to lower LogP from 3.2 to <2.5, improving aqueous solubility .

Q. What methodologies are recommended for assessing the compound’s cytotoxicity and therapeutic index?

- MTT assay : Test viability in primary human hepatocytes (normal cells) vs. cancer cell lines (e.g., HeLa, MCF-7). A therapeutic index (TI) >10 (LC/EC) is desirable .

- Apoptosis markers : Quantify caspase-3/7 activation via luminescent assays to distinguish cytotoxic vs. cytostatic effects .

- hERG channel screening : Use patch-clamp electrophysiology to rule out cardiotoxicity risks (IC >30 µM) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting results in enzyme inhibition assays (e.g., IC50_{50}50 variability)?

- Assay standardization : Ensure consistent substrate concentrations (e.g., arachidonic acid for COX-2) and enzyme batches .

- Negative controls : Include celecoxib (COX-2 inhibitor) and aspirin (COX-1 inhibitor) to validate assay conditions .

- Statistical validation : Use ANOVA with post-hoc Tukey tests to confirm significance across triplicate experiments .

Future Directions

Q. What advanced techniques could elucidate the compound’s mechanism in neurodegenerative models?

- CRISPR-Cas9 knockout : Target COX-2 in microglial cells to isolate anti-inflammatory effects .

- In vivo PET imaging : Radiolabel the compound with F to track blood-brain barrier penetration in rodent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.